3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one
Description
3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one is an organic compound characterized by the presence of a cyclohexenone ring substituted with a 2-chloro-4-nitrophenylamino group
Properties
IUPAC Name |
3-(2-chloro-4-nitroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-11-7-9(15(17)18)4-5-12(11)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMFAJZHOFNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4-nitrobenzene.
Amination: The 2-chloro-4-nitrobenzene is then reacted with an appropriate amine under reducing conditions to form the corresponding aniline derivative.
Cyclohexenone Formation: The aniline derivative is then reacted with cyclohex-2-en-1-one under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the cyclohexenone ring.
Reduction: The major product is the corresponding aniline derivative.
Substitution: A range of substituted cyclohexenone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds similar to 3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one exhibit anticancer properties. The nitrophenyl group is known to enhance the biological activity of various drugs by acting on specific cancer cell lines. A study demonstrated that derivatives of this compound showed cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for further development in anticancer therapies .
Antimicrobial Properties : The compound has been explored for its antimicrobial activities. In vitro studies have shown that it exhibits significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Materials Science Applications
Organic Electronics : The unique structural features of this compound make it a candidate for organic semiconductor applications. Its ability to form stable charge transfer complexes can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such compounds into device architectures can enhance their efficiency and stability .
Polymer Chemistry : The compound can also serve as a monomer or additive in polymer synthesis, particularly in creating polymers with tailored electronic properties. Its incorporation into polymer matrices has been studied to improve conductivity and thermal stability, making it suitable for advanced materials used in electronics and photonics .
Case Studies
- Anticancer Drug Development :
- Antimicrobial Testing :
- Organic Photovoltaic Cells :
Mechanism of Action
The mechanism of action of 3-[(2-Chloro
Biological Activity
3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one, a compound with the molecular formula C₁₂H₁₁ClN₂O₃, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, antioxidant properties, and potential therapeutic applications.
- Molecular Weight : 266.69 g/mol
- CAS Number : 1217862-84-4
- Structure : The compound features a cyclohexene ring substituted with a chloro-nitrophenyl amino group, contributing to its unique biological properties.
Cytotoxic Activity
Cytotoxicity studies have indicated that this compound exhibits significant activity against various cancer cell lines.
In Vitro Studies
In a study evaluating several derivatives, including this compound, it was tested against pancreatic cancer cell line PACA2 and lung carcinoma cell line A549 using the MTT assay. The results demonstrated varying levels of cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3 | PACA2 | 53.5 |
| 5c | PACA2 | 60.1 |
| 5h | PACA2 | 25.9 |
| 6b | A549 | 34.9 |
The compound showed notable cytotoxic effects, particularly against PACA2 cells, where it outperformed doxorubicin in some cases .
Antioxidant Activity
The antioxidant potential of this compound was assessed through DPPH scavenging assays. The results indicated a dose-dependent relationship in the inhibition of DPPH radicals:
| Compound | Concentration (μg/mL) | % Inhibition |
|---|---|---|
| Ascorbic Acid | 0.1 | Highest |
| 2b | 0.1 | Moderate |
| 5a | 0.1 | Moderate |
| 6b | 0.1 | Low |
The highest antioxidant activity was observed at a concentration of 0.1 μg/mL for the synthesized compounds compared to ascorbic acid .
The mechanism by which this compound exhibits its cytotoxic effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. It is hypothesized that the chloro and nitro groups play a crucial role in modulating the compound's interaction with biological targets, potentially affecting pathways such as apoptosis and oxidative stress response .
Case Studies
Recent research has highlighted the compound's potential in targeting specific receptors such as the epidermal growth factor receptor (EGFR). In silico studies suggested that derivatives similar to this compound could effectively bind to EGFR, inhibiting its tyrosine kinase activity and leading to reduced tumor growth in various cancer models .
Q & A
Q. What established synthetic routes are available for 3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one?
The compound can be synthesized via base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea with α-bromoacetone generated in situ. Key steps include thiourea formation, bromoacetone coupling, and cyclization under basic conditions. Alternative routes involve conjugate additions to cyclohex-2-en-1-one derivatives, such as using lithium dimethylcuprate followed by functionalization (e.g., silane addition) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. For example, aromatic protons appear in the δ 7.11–7.24 ppm range, while cyclohexenone protons resonate near δ 5.52 ppm. Infrared (IR) spectroscopy identifies carbonyl stretches (~1660 cm⁻¹ for C=O). Mass spectrometry (MS) confirms molecular weight, with [M⁺] peaks at m/z ~295–305 .
Q. How is purity assessed, and what analytical methods validate it?
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 99.18% purity) is standard. Elemental analysis (C, H, N, S) and melting point determination further validate purity. Differential Scanning Calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and conformation?
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and crystal packing. For example, the compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.7137(10) Å, b = 10.2010(14) Å, and c = 10.6593(13) Å. Refinement using SHELXL-2018/3 validates the structure, with R-factor convergence below 0.05 .
Q. How are hydrogen-bonding patterns analyzed in its crystal lattice?
Graph set analysis (GSA) categorizes hydrogen bonds into motifs like D (donor) and A (acceptor). For example, N–H···O and C–H···O interactions form chains or rings. Software like Mercury (CCDC) visualizes these networks, while SHELXL refines hydrogen positions using restraint commands (e.g., HFIX) .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic effects or crystal packing. Cross-validate using computational methods:
Q. How are derivatives designed to study structure-activity relationships (SAR)?
Modify substituents to probe biological activity:
- Replace the nitro group with sulfonamides (e.g., 3-(4-chlorobenzenesulfonamido) derivatives) to enhance solubility.
- Introduce fluorinated or methyl groups to assess steric/electronic effects on inhibitor potency (e.g., kinase inhibition in ) .
Q. What methodologies optimize reaction yields in large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
